![molecular formula C6H6FN3O2 B055508 4-Fluoro-5-nitrobenzene-1,2-diamine CAS No. 113269-06-0](/img/structure/B55508.png)
4-Fluoro-5-nitrobenzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated and nitro-substituted benzene compounds often involves direct substitution reactions, where fluorination and nitration steps introduce the respective functional groups into the benzene ring. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene can be synthesized with high yield through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, demonstrating a method that could potentially be adapted for 4-Fluoro-5-nitrobenzene-1,2-diamine synthesis (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 4-nitrobenzene-1,2-diamine, showcases significant hydrogen bonding due to the presence of amine and nitro groups. This can result in a variety of structural motifs in the solid state, ranging from isolated nets to continuously interwoven nets, depending on the specific substitutions and conditions (Geiger & Parsons, 2014).
Scientific Research Applications
Synthesis and Structural Analysis:
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a structurally related compound, was synthesized and characterized, demonstrating the potential for creating derivatives of fluoro-nitrobenzene compounds for various applications (Sweeney, McArdle, & Aldabbagh, 2018).
Reaction Studies:
- Research on 4-fluoroaniline, which can be used to produce compounds similar to 4-Fluoro-5-nitrobenzene-1,2-diamine, has shown that it can be converted through a series of reactions to various other compounds, indicating the versatility of fluoro-nitrobenzene derivatives in synthetic chemistry (Pujari et al., 1990).
Application in Polymer Synthesis:
- A diamine containing a fluoro-nitrobenzene unit was used to synthesize novel poly(keto ether ether amide)s, suggesting the utility of such compounds in developing advanced polymeric materials (Sabbaghian et al., 2015).
Molecular Interactions:
- Studies on hydrogen bonding in compounds related to this compound reveal insights into the molecular interactions and structural properties of these chemicals, which can be crucial for designing new materials and pharmaceuticals (Geiger & Parsons, 2014).
Advanced Material Development:
- A new asymmetric diamine derived from a fluoro-nitrobenzene compound was synthesized and used to prepare novel poly(amide-ether)s, showcasing the application in high-performance materials (Ghaemy et al., 2012).
Safety and Hazards
Safety data for “4-Fluoro-5-nitrobenzene-1,2-diamine” suggests that it may be toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .
Mechanism of Action
Target of Action
It’s worth noting that many nitrobenzene derivatives are known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Nitrobenzene derivatives are generally known to undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that nitrobenzene and its derivatives can be metabolized by bacteria through various catabolic pathways . These pathways involve strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
For instance, compounds with a molecular weight below 500 and a certain degree of solubility are often well-absorbed .
Result of Action
Nitrobenzene derivatives are often associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of many chemical compounds .
properties
IUPAC Name |
4-fluoro-5-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNALIMEKAACKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396354 | |
Record name | 4-fluoro-5-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113269-06-0 | |
Record name | 4-fluoro-5-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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